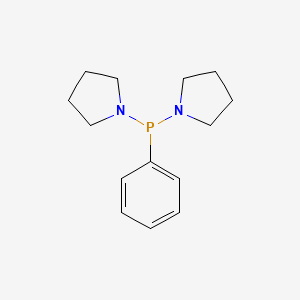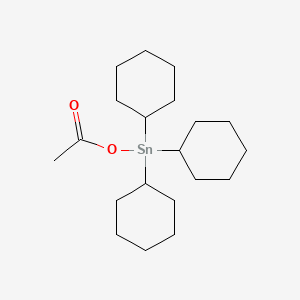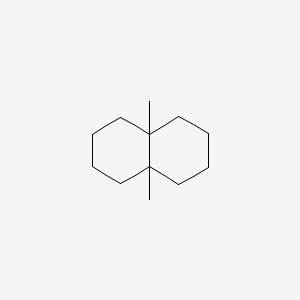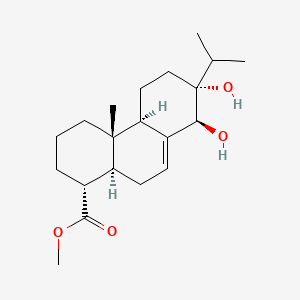
Pyrrolidine, 1,1'-(phenylphosphinidene)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine, 1,1’-(phenylphosphinidene)bis-: is an organic compound that features a pyrrolidine ring bonded to a phenylphosphinidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1,1’-(phenylphosphinidene)bis- typically involves the reaction of pyrrolidine with a phenylphosphinidene precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common reagents used in the synthesis include pyrrolidine, phenylphosphinidene chloride, and a base such as triethylamine. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of Pyrrolidine, 1,1’-(phenylphosphinidene)bis- involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are used for substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties. These complexes are studied for their catalytic activities in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical agents. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which Pyrrolidine, 1,1’-(phenylphosphinidene)bis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their catalytic activities. Additionally, its ability to undergo various chemical transformations allows it to participate in biochemical pathways, modulating cellular processes.
Comparaison Avec Des Composés Similaires
Pyrrolidine: A simple cyclic secondary amine with a similar ring structure.
Phenylphosphine: A compound with a phenyl group bonded to a phosphorus atom.
Pyrrolidine-2,5-dione: A derivative of pyrrolidine with additional functional groups.
Uniqueness: Pyrrolidine, 1,1’-(phenylphosphinidene)bis- is unique due to the presence of both a pyrrolidine ring and a phenylphosphinidene group. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to form stable complexes with metals and undergo diverse chemical reactions sets it apart from other similar compounds.
Propriétés
Numéro CAS |
22859-48-9 |
|---|---|
Formule moléculaire |
C14H21N2P |
Poids moléculaire |
248.30 g/mol |
Nom IUPAC |
phenyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C14H21N2P/c1-2-8-14(9-3-1)17(15-10-4-5-11-15)16-12-6-7-13-16/h1-3,8-9H,4-7,10-13H2 |
Clé InChI |
ZCKWAXFWEUNTLN-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)P(C2=CC=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1,3-Benzoxazol-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14718848.png)

![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)





